
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, studies have suggested that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine may induce cell death in cancer cells by interfering with DNA replication and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has low toxicity and does not cause significant damage to normal cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its low toxicity and high selectivity towards cancer cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not very water-soluble, which may limit its use in certain applications. In addition, the synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is relatively complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine's potential applications in other fields, such as energy storage and environmental remediation. Finally, further studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a promising chemical compound that has potential applications in various fields. Its low toxicity, selectivity towards cancer cells, and anti-inflammatory and antioxidant properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline with morpholine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used as a fluorescent probe for the detection of metal ions. In materials science, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In biomedical research, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has shown promising results as a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-4-2-3-5-15(13)18-20-19(27-21-18)14-6-7-16(17(12-14)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSDETWIRHSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

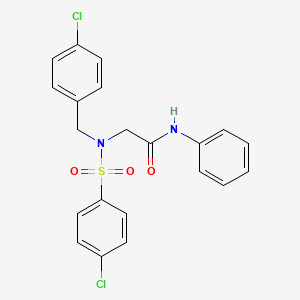
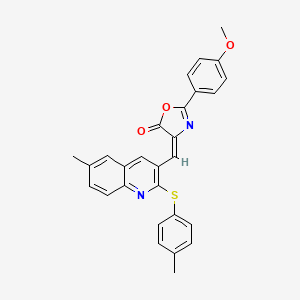

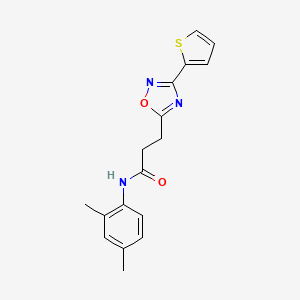
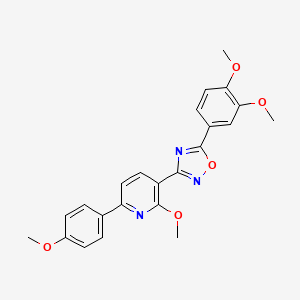


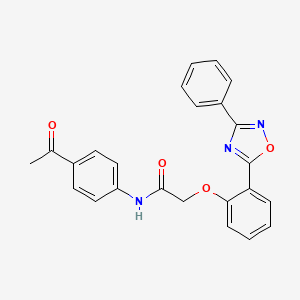
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)



![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)